Furo[2,3-b]pyridin-3(2H)-one
Description
Significance of Heterocyclic Systems in Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are a cornerstone of modern medicinal chemistry. smolecule.com Over 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their central role in drug design. Current time information in Bangalore, IN. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur into a ring system significantly influences the molecule's chemical and biological properties. smolecule.com These modifications can alter solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug. Current time information in Bangalore, IN. The versatility of heterocyclic systems allows medicinal chemists to expand the drug-like chemical space and drive more effective drug discovery programs. Current time information in Bangalore, IN. Many successful pharmaceuticals across various therapeutic areas, including anticancer, antiviral, and antibiotic agents, are based on heterocyclic scaffolds. smolecule.comaksci.com
Furo[2,3-b]pyridines as Bioisosteres and Privileged Structures
Within the vast family of heterocycles, the Furo[2,3-b]pyridine (B1315467) scaffold has gained considerable attention as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets. The Furo[3,2-b]pyridine core, a related isomer, has been identified as a novel privileged scaffold for developing highly selective kinase inhibitors. orientjchem.org
Furo[2,3-b]pyridines are also recognized as important bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological responses. The Furo[2,3-b]pyridine core is considered a bioisostere of 7-azaindole (B17877) and has been effectively used as a hinge-binding template in the synthesis of kinase inhibitors. nih.gov The four isomers of furopyridine, including Furo[2,3-b]pyridine, are also known as azabenzofurans and are considered bioisosteres of benzofuran. clockss.org This bioisosteric relationship allows chemists to replace a core scaffold in a known active molecule to modulate its biological activity, selectivity, or pharmacokinetic properties. nih.gov
Natural Occurrence and Synthetic Relevance of Furo[2,3-b]pyridine Cores
While the Furo[2,3-b]pyridine core is of significant interest to synthetic and medicinal chemists, it is relatively uncommon in natural products. nih.gov Notable examples of naturally occurring compounds containing this skeleton include the furomegistine I and II alkaloids, which have been isolated from the bark of Sarcomelicope megistophylla, and certain furoquinoline alkaloids found in plants of the Rutaceae family. nih.govurl.edu
The synthetic relevance of the Furo[2,3-b]pyridine core is substantial, driven by its utility in drug discovery. url.edu Consequently, numerous synthetic strategies have been developed to access this scaffold. nih.govurl.edu Common approaches involve the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) structure or, conversely, building the pyridine ring onto a furan precursor. url.edu Methodologies often employ prefunctionalized pyridine or furan rings and utilize reactions such as nucleophilic aromatic substitution followed by ring closure, or palladium-catalyzed one-pot syntheses involving Sonogashira couplings and heteroannulations. nih.gov The development of concise, scalable synthetic routes is crucial for enabling structure-activity relationship (SAR) studies in drug development programs. nih.gov
Overview of Furo[2,3-b]pyridin-3(2H)-one within the Furo[2,3-b]pyridine Class
This compound is a specific derivative within the broader class of Furo[2,3-b]pyridines. It is a bicyclic heterocyclic compound identified by the Chemical Abstracts Service (CAS) number 27038-48-8. cyclicpharma.com Its molecular structure and properties make it a subject of interest in synthetic and medicinal chemistry.
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 27038-48-8 |
| Molecular Formula | C7H5NO2 cyclicpharma.com |
| Molecular Weight | 135.12 g/mol cyclicpharma.com |
| Synonyms | 2H,3H-furo[2,3-b]pyridin-3-one uni.lu |
Structural Distinctions and Tautomeric Considerations (if applicable)
The structure of this compound features a furan ring fused to a pyridine ring, with a carbonyl group at the 3-position. The nomenclature, specifically "3(2H)-one," indicates the presence of a ketone and that the compound exists in the keto form. uni.lu
This compound can exhibit keto-enol tautomerism, a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). leah4sci.com The enol tautomer of this compound is Furo[2,3-b]pyridin-3-ol. While the keto form is generally more stable and thus favored at equilibrium for most simple ketones, the stability can be influenced by factors such as substitution, solvent, and the potential for aromaticity or intramolecular hydrogen bonding in the enol form. leah4sci.comyoutube.comrsc.org The study of tautomerism is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. orientjchem.org For related heterocyclic systems like pyrazolopyridines, it has been shown that one tautomeric form can be significantly more stable than another. mdpi.com
Historical Context of this compound Research
While the parent this compound is documented in chemical databases, its specific discovery and early research history are not extensively detailed in readily available literature. cyclicpharma.comlookchem.com However, the broader Furo[2,3-b]pyridine scaffold and its isomers have been subjects of chemical investigation for several decades. For instance, related fused systems like thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine (B1313802) were being explored as potential pharmacophores as early as 1989. acs.org Research from 1994 describes the synthesis of substituted derivatives such as 4-Trifluoromethyl-6-phenylthis compound, indicating that the core structure was being actively investigated by that time. The continued interest in the Furo[2,3-b]pyridine scaffold is driven by the significant biological activities observed in its derivatives, including antiviral and antitumor properties. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPIJNDXTHFFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500984 | |
| Record name | Furo[2,3-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27038-48-8 | |
| Record name | Furo[2,3-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H-furo[2,3-b]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Furo 2,3 B Pyridin 3 2h One and Its Derivatives
Cyclization Approaches for Furo[2,3-b]pyridine (B1315467) Core Formation
The construction of the furo[2,3-b]pyridine core is central to the synthesis of its derivatives. These methods often involve cyclization reactions to form the fused bicyclic system. The two primary retrosynthetic disconnections involve either forming the furan (B31954) ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring from a furan starting material. clockss.orgsemanticscholar.org
Strategies Involving Pyridine Ring Formation from Furan Derivatives
One major approach to the furo[2,3-b]pyridine skeleton involves the construction of the pyridine ring from a suitably functionalized furan derivative. clockss.orgsemanticscholar.org This strategy often utilizes 2-aminofuran precursors. For instance, ethyl 5-aminofuran-2-carboxylates can be reacted with reagents like the sodium salt of nitromalonaldehyde (B3023284) or diethyl ethoxymethylenemalonate to yield substituted furo[2,3-b]pyridines. ias.ac.in Another method involves the annulation of 2-aminofurans with 1,3-dicarbonyl compounds, such as 4,4,4-trifluoro-1,3-dicarbonyls, which proceeds through a condensation and subsequent cyclocondensation to form 4-trifluoromethylfuro[2,3-b]pyridines. ias.ac.in Additionally, thermal annulation of 2-(2-amino-5-methylfuran-3-ylmethylidene) derivatives provides a route to the furo[2,3-b]pyridine system. ias.ac.in However, electrophilic cyclization on furan derivatives using strong acids, a common strategy for quinoline (B57606) and isoquinoline (B145761) synthesis, is often unsuccessful due to the instability of the furan ring under such conditions. semanticscholar.org
A notable example is the Mannich condensation of 2-methylfuran (B129897) with diethyl malonate, ammonium (B1175870) chloride, and formaldehyde, which, after N-benzenesulfonation and cyclization with oxalyl chloride and SnCl4, yields a furo[2,3-c]pyridine (B168854) derivative. semanticscholar.org
Strategies Involving Furan Ring Formation from Pyridine Derivatives
The more common and often more robust strategies for synthesizing the furo[2,3-b]pyridine core involve the formation of the furan ring from a substituted pyridine precursor. nih.govclockss.org These methods offer a high degree of control over the substitution pattern of the final product.
Intramolecular cyclization is a key strategy for forming the furan ring. A prevalent method involves the tandem nucleophilic aromatic substitution (SNAr) and cyclization of a 2-halopyridine with an α-hydroxyester. nih.govclockss.org For example, the reaction of a 2-chloronicotinate with ethyl 2-hydroxyacetate in the presence of a base leads to the formation of a furo[2,3-b]pyridine-3-carboxylate derivative. nih.gov The efficiency of this reaction can be significantly improved by using a tert-butyl ester instead of an ethyl ester, which facilitates subsequent decarboxylation.
Another intramolecular approach involves the cyclization of enol intermediates derived from 2-halopyridyl ketones or related compounds. ias.ac.in The intramolecular cyclization of 5-halo- and 5-nitro-substituted furanylamides has also been explored, with a 5-nitro-substituted furfuryl amide undergoing an unusual isomerization−cyclization under microwave conditions to yield a benzo semanticscholar.orgias.ac.infuro[2,3-c]pyridin-3-one derivative. acs.org
Table 1: Examples of Intramolecular Cyclization for Furo[2,3-b]pyridine Synthesis
| Starting Material | Reagent | Product | Yield | Reference |
| Ethyl 2,5-dichloronicotinate | Ethyl 2-hydroxyacetate, NaH | Ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | - | nih.gov |
| tert-Butyl 2,5-dichloronicotinate | tert-Butyl 2-hydroxyacetate, NaH | tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | 86% | |
| 5-Nitro-substituted furfuryl amide | Microwave irradiation | 1,4-Dihydro-2H-benzo semanticscholar.orgias.ac.infuro[2,3-c]pyridin-3-one | - | acs.org |
Palladium-catalyzed reactions have emerged as powerful tools for the one-pot synthesis of furo[2,3-b]pyridines. nih.gov These methods often involve a sequence of cross-coupling and cyclization reactions. A common strategy is the Sonogashira coupling of a 2-halopyridine with a terminal alkyne, followed by a Wacker-type heteroannulation to form the furan ring. nih.gov
Another palladium-catalyzed approach involves the coupling of o-iodoacetoxypyridines with 1-alkynes, followed by electrophilic cyclization with iodine or palladium chloride/carbon monoxide to afford 2,3-disubstituted furo[2,3-b]pyridines. ias.ac.in More recently, a Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes has been developed, which proceeds via an unusual N-H/C annulation. researchgate.net This method involves the participation of both nitrile groups in the concurrent construction of the furan and pyridine rings. researchgate.net
Table 2: Palladium-Catalyzed Syntheses of Furo[2,3-b]pyridines
| Pyridine Precursor | Coupling Partner | Catalyst System | Product Type | Reference |
| o-Iodoacetoxypyridine | 1-Alkyne | Pd(II), I₂ or PdCl₂/CO | 2,3-Disubstituted furo[2,3-b]pyridines | ias.ac.in |
| β-Ketodinitrile | Alkyne | Pd(II) | Polysubstituted furo[2,3-b]pyridines | researchgate.net |
| 2-Halopyridine | Terminal Alkyne | Pd catalyst | Furo[2,3-b]pyridines | nih.gov |
A more recent and metal-free approach to 2,3-substituted furo[2,3-b]pyridines involves the heterocyclization of pyridine N-oxide derivatives. nih.govresearchgate.netacs.orgnih.gov This strategy allows for the synthesis of a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in good yields under mild conditions. researchgate.netnih.gov The reaction of a pyridine N-oxide with an appropriate acyl chloride generates an intermediate that undergoes intramolecular cyclization to form the furo[2,3-b]pyridine core. researchgate.net This method is notable for its operational simplicity and the use of readily accessible starting materials. researchgate.net
The Thorpe-Ziegler cyclization is another classical method employed for the synthesis of furo[2,3-b]pyridine derivatives. ias.ac.in This intramolecular condensation reaction is particularly useful for preparing 3-aminofuro[2,3-b]pyridines. The synthesis typically starts with a 2-hydroxynicotinonitrile (B16790) (3-cyano-2-hydroxypyridine), which is first converted to the corresponding nicotinonitrile derivative. ias.ac.inekb.egeurjchem.comscite.ai Subsequent intramolecular cyclization of the nicotinonitrile, promoted by a base, leads to the formation of the 3-aminofuro[2,3-b]pyridine-2-carbonitrile. ias.ac.inekb.egeurjchem.comscite.airesearchgate.net
Heterocyclization of Pyridine N-oxide Derivatives
Multi-component Reactions and Advanced Synthetic Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like furopyridone derivatives from simple starting materials in a single step. researchgate.netrsc.org For instance, a three-component reaction involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid can yield fused furopyrimidine systems. researchgate.net These reactions often proceed with high yields and can be performed under environmentally benign conditions, such as in water, without the need for a catalyst. researchgate.net
Advanced synthetic pathways often involve tandem or cascade reactions, where multiple bond-forming events occur sequentially in one pot. A notable example is the palladium-catalyzed Sonogashira coupling followed by a Wacker-type heteroannulation to construct the furo[2,3-b]pyridine core. nih.gov Another sophisticated approach involves an intramolecular Diels-Alder reaction between a triazine and an alkyne, which, after oxidation, yields the target furopyridine. nih.gov Silver(I) ion-mediated 5-endo-dig cyclization of hydroxyalkynyl pyrazoles has also been effectively used to create the fused furo[2,3-c]pyrazole ring system, a related scaffold. beilstein-journals.org
Functionalization and Derivatization Strategies
The ability to selectively introduce functional groups onto the Furo[2,3-b]pyridin-3(2H)-one core is crucial for developing derivatives with diverse properties.
Introduction of Substituents at Specific Positions (e.g., 2, 3, 5)
The functionalization at various positions of the furopyridine ring system allows for extensive structural diversification.
Position 2: The 2-position can be substituted using methods like palladium-catalyzed coupling reactions. For instance, 2-substituted furo[3,2-b]pyridines have been synthesized by coupling 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes. nih.gov Nickel-catalyzed tandem synthesis from 2-halophenols and 1-alkynes also provides access to 2-substituted furo-pyridines. mdpi.com
Position 3: The 3-position is often a key site for introducing diversity. A concise, gram-scale synthesis has been developed to produce a furo[2,3-b]pyridine with a triflate group at the 3-position, a versatile handle for subsequent cross-coupling reactions. nih.govnih.gov
Position 5: The 5-position can be functionalized starting from appropriately substituted pyridines. For example, using 2,5-dichloronicotinic acid as a starting material allows for the introduction of a chlorine atom at the 5-position of the final furo[2,3-b]pyridine product. nih.gov This halogen can then be used in further transformations, such as palladium-catalyzed couplings. researchgate.net
Chemoselective Cross-Coupling Reactions
Chemoselective cross-coupling reactions are powerful tools for modifying the furopyridone scaffold, especially when multiple reactive sites are present. A significant achievement in this area is the development of a furo[2,3-b]pyridine intermediate bearing both a 5-chloro and a 3-triflate group. nih.govnih.gov This allows for selective palladium-mediated cross-coupling reactions. Generally, aryl triflates are more reactive than aryl chlorides, enabling selective functionalization at the 3-position. nih.gov However, specific ligand and catalyst systems can be tuned to favor coupling at the chloro-substituted position, demonstrating the high level of control achievable. nih.gov
Below is a table summarizing attempted conditions for the selective coupling of a di-functionalized furo[2,3-b]pyridine (26), illustrating the complexity and outcomes of such reactions. nih.gov
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product(s) (Yield %) |
| 1 | Pd₂(dba)₃ | P(tBu)₃ | - | THF | 70 | 16 | 28 (16%) |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 16 | 27 (32%), 28 (18%), 29 (17%) |
| 3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 16 | 27 (21%), 28 (21%), 29 (18%) |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 27 (41%), 28 (11%) |
| 5 | PdCl₂(dppf) | - | CsF | Dioxane | 100 | 16 | 27 (52%), 28 (11%) |
| 6 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 27 (62%) |
Table data sourced from research on chemoselective cross-coupling. nih.gov Products 27, 28, and 29 represent mono-substituted and di-substituted derivatives.
Post-Synthetic Manipulations for Diversification
Once the core this compound structure is assembled, a variety of post-synthetic modifications can be employed to create a library of analogues. A common strategy involves the Thorpe-Ziegler reaction, where O-alkylated cyano-(2H)-pyridones undergo intramolecular cyclization to form the furo[2,3-b]pyridine ring. eurjchem.commdpi.com The resulting amino group on the furan ring can then be further modified. For instance, it can be converted into various amides or participate in cyclization reactions to build additional fused heterocyclic rings. derpharmachemica.com Another approach involves the formylation of the furopyridine core, followed by conversion of the aldehyde into other functional groups like nitriles or tetrazoles, demonstrating the versatility of the scaffold in generating diverse chemical entities. mdpi.comscispace.com
Optimization and Scale-Up of Synthetic Protocols
Transitioning a synthetic route from a laboratory-scale discovery to a large-scale production requires careful optimization of reaction parameters and consideration of practical factors.
Reaction Conditions and Solvent Effects
The choice of reaction conditions, including solvent, temperature, and catalyst, profoundly impacts the efficiency and outcome of the synthesis of this compound and its derivatives.
In nickel-catalyzed syntheses of 2-substituted furo-pyridines, a screen of solvents showed that N,N-dimethylacetamide (DMA) provided the best yields compared to N,N-dimethylformamide (DMF), toluene, or water. mdpi.com Temperature is also a critical parameter; for the Pictet-Spengler reaction to form related tetrahydrofuro[3,2-c]pyridines, increasing the temperature from ambient to 70 °C significantly improved product yields. beilstein-journals.org
The selection of the base and catalyst/ligand system is equally important. In the nickel-catalyzed reaction mentioned, NaOH was found to be the optimal base, while the diamine ligand 5-nitro-1,10-phenanthroline (B1664666) was most effective. mdpi.com In silver-mediated cyclizations, a potassium carbonate/silver triflate (K₂CO₃/AgOTf) system was found to be more effective than a cesium carbonate equivalent. beilstein-journals.org
The following table details the optimization of a nickel-catalyzed synthesis, highlighting the impact of different parameters on the yield. mdpi.com
| Entry | Nickel Salt | Base | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | NiCl₂ | NaOH | L14 | DMA | 120 | 80 |
| 2 | NiBr₂ | NaOH | L14 | DMA | 120 | 75 |
| 3 | Ni(acac)₂ | NaOH | L14 | DMA | 120 | 60 |
| 4 | NiCl₂ | KOH | L14 | DMA | 120 | 65 |
| 5 | NiCl₂ | Cs₂CO₃ | L14 | DMA | 120 | 72 |
| 6 | NiCl₂ | NaOH | L14 | DMF | 120 | 68 |
| 7 | NiCl₂ | NaOH | L14 | Toluene | 120 | 45 |
| 8 | NiCl₂ | NaOH | L14 | DMA | 100 | 55 |
Table data adapted from studies on nickel-catalyzed synthesis. mdpi.com L14 refers to 5-nitro-1,10-phenanthroline. DMA is N,N-dimethylacetamide.
A concise and scalable 4-step synthesis of a key chloro-triflate furopyridine intermediate has been successfully developed and executed on a multi-gram scale. nih.govnih.gov A critical aspect of this scale-up was minimizing the need for purification by column chromatography, with three of the four steps proceeding without it. nih.gov This highlights a key goal in process chemistry: designing routes that are not only high-yielding but also practical and efficient for large-scale preparation. nih.govgoogle.com
Yield Optimization and Purification Methodologies
The successful synthesis of this compound and its derivatives is critically dependent on the optimization of reaction conditions to maximize yield and the application of effective purification techniques to ensure the isolation of high-purity compounds.
Research has demonstrated that the yields of these compounds can be significantly influenced by the nature of the starting materials and the specific synthetic route employed. For instance, in the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, a related class of compounds, the use of benzaldehydes with electron-donating groups resulted in considerably higher yields compared to those with strong electron-withdrawing groups. beilstein-journals.org This suggests that electronic effects play a crucial role in the efficiency of the cyclization steps.
A common strategy to obtain the final this compound products involves the cyclization of precursor molecules. One reported method involves heating 2-carboxy-3-amino-4-trifluoromethyl-6-substituted phenylfuro[2,3-b]pyridines with 10% sulfuric acid. After heating, the reaction mixture is poured into crushed ice to precipitate the crude product.
The table below summarizes the yields of various this compound derivatives as reported in the literature.
Table 1: Reported Yields for the Synthesis of this compound Derivatives
| Compound | Starting Material | Yield (%) | Reference |
|---|---|---|---|
| 4-(4-(benzyloxy)phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-(2-oxopropoxy)nicotinonitrile | Pyridine-2(H)-one derivative | 84% | researchgate.net |
| 1-(3-amino-4-(4-(benzyloxy)phenyl)-6-(2,5-dichlorothiophen-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one | Nicotinonitrile derivative | - | researchgate.net |
| 5-Bromo-3-((tert-butoxycarbonyl)amino)furo[2,3-b]pyridine | 5-Bromo-2-chloronicotinaldehyde | 86% (SNAr-cyclisation) | nih.gov |
| 5-Bromo-3-aminofuro[2,3-b]pyridine | 5-Bromo-3-((tert-butoxycarbonyl)amino)furo[2,3-b]pyridine | 89% (cleavage and decarboxylation) | nih.gov |
| 2-Phenyl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-one | 1-(1-Aminonaphtho[2,1-b]furan-2-yl)-3-phenylprop-2-en-1-one | 75% | arkat-usa.org |
| 2-(4-Chloro)-Phenyl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-one | 1-(1-Aminonaphtho[2,1-b]furan-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 70% | arkat-usa.org |
| 2-(4-Methyl)-Phenyl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-one | 1-(1-Aminonaphtho[2,1-b]furan-2-yl)-3-(p-tolyl)prop-2-en-1-one | 65% | arkat-usa.org |
| 2-(4-Methoxy)-Phenyl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-one | 1-(1-Aminonaphtho[2,1-b]furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 68% | arkat-usa.org |
| 2-(4-Nitro)-Phenyl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-one | 1-(1-Aminonaphtho[2,1-b]furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 70% | arkat-usa.org |
Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound and its derivatives are accomplished through a combination of powerful analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and three-dimensional arrangement of the molecule.
Spectroscopic Methods (e.g., NMR, IR, MS)
Spectroscopic techniques are indispensable for the structural characterization of novel organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the structure of this compound derivatives. researchgate.neteurjchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of 4-trifluoromethyl-6-phenylthis compound, a characteristic singlet is observed around δ 4.85 ppm, which is attributed to the two protons of the CH₂ group in the furanone ring. Aromatic protons typically appear in the downfield region, for example, between δ 7.55 and 8.2 ppm for the phenyl and pyridine rings.
¹³C NMR spectroscopy provides information about the carbon skeleton. For a derivative, 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, the endocyclic angles in the pyridine ring were observed to deviate from the ideal, ranging from 114.6(2)° to 128.6(2)°, while the furan ring angles ranged from 106.1(2)° to 111.4(2)°, which is a consequence of the fused ring system. researchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are also utilized for more complex structures to establish proton-proton and proton-carbon correlations. researchgate.neteurjchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A key feature in the IR spectra of this compound derivatives is the strong absorption band corresponding to the carbonyl (C=O) group of the lactone ring, which typically appears in the range of 1700-1730 cm⁻¹. For instance, 4-trifluoromethyl-6-phenylfuro[2,3-b]pyridine-3(2H)-one shows a strong band at 1725 cm⁻¹. Other characteristic bands include those for C-H stretching and C=C and C-N stretching vibrations within the aromatic rings.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. The electron ionization (EI) mass spectrum of 4-trifluoromethyl-6-phenylthis compound shows the molecular ion peak [M⁺] at m/z 279, confirming its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. beilstein-journals.org
The table below presents a summary of the spectroscopic data for selected this compound derivatives.
Table 2: Spectroscopic Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | IR (KBr, cm⁻¹) | MS (m/z) | Reference |
|---|---|---|---|---|
| 4-Trifluoromethyl-6-phenylfuro[2,3-b]pyridine-3(2H)-one | 4.85 (s, 2H, CH₂), 7.55 (m, 3H, aryl-H), 7.8 (s, 1H, H-C(5)), 8.2 (m, 2H, aryl-H) | 3100, 1725, 1585, 1350 | [M⁺] 279 | |
| 4-Trifluoromethyl-6-p-methylphenylfuro[2,3-b]pyridine-3(2H)-one | 2.49 (s, 3H, CH₃), 4.8 (s, 2H, CH₂), 7.3 (d, 2H, aryl-H), 7.75 (s, 1H, H-C(5)), 8.05 (d, 2H, aryl-H) | 3105, 1700, 1595, 1365 | [M⁺] 293 | |
| 4-Trifluoromethyl-6-p-methoxyphenylfuro[2,3-b]pyridine-3(2H)-one | 3.9 (s, 3H, OCH₃), 4.8 (s, 2H, CH₂), 7.0 (d, 2H, aryl-H), 7.7 (s, 1H, H-C(5)), 8.15 (d, 2H, aryl-H) | 3100, 1705, 1590, 1400 | [M⁺] 309 | |
| 4-Trifluoromethyl-6-p-fluorophenylfuro[2,3-b]pyridine-3(2H)-one | 4.8 (s, 2H, CH₂), 7.2 (d, 2H, aryl-H), 7.7 (s, 1H, H-C(5)), 8.2 (m, 2H, aryl-H) | 3100, 1725, 1586, 1375 | [M⁺] 297 | |
| 4-Trifluoromethyl-6-p-chlorophenylfuro[2,3-b]pyridine-3(2H)-one | 4.85 (s, 2H, CH₂), 7.5 (d, 2H, aryl-H), 7.75 (s, 1H, H-C(5)), 8.1 (d, 2H, aryl-H) | 3095, 1727, 1585, 1360 | [M⁺] 313 |
Crystallographic Studies (e.g., X-Ray Diffraction)
Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. researchgate.net This method offers unambiguous structural proof and is considered the gold standard for structural elucidation.
For several derivatives of the furo[2,3-b]pyridine scaffold, X-ray crystallographic studies have been successfully performed to confirm their molecular structures. researchgate.netacs.org For example, the crystal structure of 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one was determined, revealing that the central furo[2,3-b]pyridine ring system is planar. researchgate.net The study also provided detailed information on bond distances and angles, which were found to be within the normal ranges for similar heterocyclic systems. researchgate.net The planarity of the fused ring system and the spatial orientation of the substituent groups are critical factors that can influence the biological activity of these molecules. The ability to obtain single crystals suitable for X-ray diffraction is a key step in these studies.
Chemical Reactivity and Mechanistic Investigations of Furo 2,3 B Pyridin 3 2h One
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring within the furo[2,3-b]pyridin-3(2H)-one system is generally electron-deficient, which influences its susceptibility to different types of chemical transformations.
The functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. For the this compound scaffold, direct C-H amination and borylation reactions on the pyridine ring represent advanced methods for introducing nitrogen- and boron-containing functional groups, respectively. These transformations are typically achieved using transition-metal catalysis, which can enable site-selective functionalization that would be difficult to achieve through classical methods.
C-H Amination: This reaction involves the direct coupling of a C-H bond on the pyridine ring with an amine-containing reagent. The process often requires a catalyst, such as rhodium or palladium, to facilitate the activation of the C-H bond and the subsequent formation of the C-N bond. The specific position of amination on the pyridine ring can be influenced by the directing effects of substituents on the this compound core and the choice of catalyst and ligands.
C-H Borylation: Similar to amination, C-H borylation introduces a boryl group onto the pyridine ring. Iridium-catalyzed reactions are commonly employed for this purpose, often exhibiting high regioselectivity. The resulting borylated this compound derivatives are versatile synthetic intermediates that can be further elaborated through Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally more challenging compared to benzene (B151609) and its electron-rich derivatives. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position relative to the nitrogen.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine moiety of this compound can be achieved under specific conditions. Electrophilic halogenation often requires harsh conditions or the use of more reactive halogenating agents. The regioselectivity of the reaction is governed by the electronic properties of the pyridine ring.
Nitration: The nitration of the pyridine ring requires strongly acidic and forcing conditions, typically a mixture of concentrated nitric acid and sulfuric acid. The electron-withdrawing effect of the pyridine nitrogen makes the ring resistant to nitration, and the yields can be modest. The nitro group is primarily introduced at the position meta to the ring nitrogen.
C-H Amination and Borylation Reactions
Reactivity of the Furan (B31954) Moiety
The furanone ring in the this compound scaffold possesses its own distinct reactivity, which can be exploited for various chemical transformations.
The furanone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is driven by the electrophilic nature of the carbonyl carbon and the strain of the fused ring system. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, treatment with strong nucleophiles can result in the cleavage of the C-O bond of the furanone ring, leading to the formation of substituted pyridinone derivatives.
Following a nucleophilic attack and ring-opening of the furanone moiety, subsequent intramolecular reactions can lead to the formation of new heterocyclic systems. This process, known as recyclization, is a powerful strategy for the synthesis of diverse and complex molecular architectures from the this compound template. The specific nucleophile used will dictate the structure of the resulting recyclized product. For example, the reaction with binucleophiles can lead to the formation of new fused ring systems.
Stability under Various Chemical Conditions
| Condition | Effect on this compound |
| Neutral pH | Generally stable |
| Strongly Acidic | Potential for furanone ring-opening |
| Strongly Basic | Potential for furanone ring-opening |
| Oxidizing Agents | Pyridine ring is relatively resistant |
| Reducing Agents | Pyridine ring can be susceptible to reduction |
Basic Conditions
The furo[2,3-b]pyridine (B1315467) core is generally stable under basic conditions. nih.gov However, the reactivity can be influenced by the nature of the substituents and the specific base employed. For instance, treatment of a bromo-substituted octahydrofuro[2,3-b]pyridine derivative with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in a reversible ring-opening reaction, regenerating the precursor alcohol instead of the expected dehydrobromination product. clockss.org This suggests that under certain basic conditions, the furan ring can be susceptible to cleavage.
In contrast, some furo[2,3-b]pyridine derivatives exhibit stability. For example, ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates undergo intramolecular cyclization in the presence of potassium hydroxide (B78521) to form pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones without degradation of the furo[2,3-b]pyridine core. researchgate.net Similarly, the reaction of 2,5-dichloronicotinic acid ethyl ester with ethyl 2-hydroxyacetate in the presence of a base leads to the formation of a furo[2,3-b]pyridine derivative through an SNAr reaction and subsequent intramolecular cyclization. nih.gov However, subsequent hydrolysis and decarboxylation using aqueous potassium hydroxide in ethanol (B145695) at reflux were unsuccessful, with only the starting material being recovered, indicating the stability of the ester group under these conditions. nih.gov
The following table summarizes the reactivity of this compound derivatives under various basic conditions:
| Starting Material | Base | Conditions | Product | Outcome | Reference |
| Bromo-substituted octahydrofuro[2,3-b]pyridine | DBU | Reflux, 4 h | Precursor alcohol | Reversible ring-opening | clockss.org |
| Ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates | KOH | - | Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones | Intramolecular cyclization | researchgate.net |
| Furo[2,3-b]pyridine-3-carboxylate ester | aq. KOH/EtOH | Reflux | Starting material | No reaction | nih.gov |
Oxidative Transformations
Oxidative reactions of furo[2,3-b]pyridine derivatives can lead to various transformed products. A significant transformation is the oxidation of dihydrofuro[2,3-b]pyridines to the aromatic furo[2,3-b]pyridine core. nih.gov 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been effectively used as an oxidant for this purpose. clockss.org For instance, the reaction of a tetrahydrofuro[2,3-b]pyridine with five equivalents of DDQ in toluene (B28343) at reflux yielded the corresponding furo[2,3-b]pyridine. clockss.org
Another notable oxidative transformation involves the conversion of the furan ring to a pyrrole (B145914) ring. The ring-opening of the furan moiety in 2,3-substituted furo[2,3-b]pyridines with hydrazine (B178648) can generate a pyridine-dihydropyrazolone scaffold. nih.gov
The oxidation of thieno[2,3-b]pyridines, which are structurally related to furo[2,3-b]pyridines, has been studied more extensively and can provide insights into potential oxidative pathways. acs.orgnih.gov These reactions can result in the formation of N-oxides, S-oxides, sulfones, and halo derivatives. acs.org For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with aqueous NaOCl can lead to oxidative dimerization, forming complex polyheterocyclic systems. acs.org
The table below details some oxidative transformations of this compound and its derivatives:
| Starting Material | Oxidant | Conditions | Product | Outcome | Reference |
| Tetrahydrofuro[2,3-b]pyridine | DDQ | Toluene, reflux | Furo[2,3-b]pyridine | Aromatization | clockss.org |
| Dihydrofuro[2,3-b]pyridine | DDQ | - | Furo[2,3-b]pyridine | Aromatization | nih.gov |
| 2,3-Substituted furo[2,3-b]pyridines | Hydrazine | - | Pyridine-dihydropyrazolone | Ring-opening and transformation | nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | Aqueous dioxane or CH2Cl2-water (PTC) | Pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones | Oxidative dimerization | acs.org |
Reaction Mechanisms and Pathways
Intramolecular Cyclization Mechanisms
A common strategy for the synthesis of the furo[2,3-b]pyridine scaffold is through intramolecular cyclization. One such mechanism involves the reaction of a 2-halopyridine with a nucleophile, followed by ring closure. For example, the synthesis of a furo[2,3-b]pyridine derivative starts with the deprotonation of ethyl 2-hydroxyacetate to form a nucleophilic alkoxide. This alkoxide then undergoes an SNAr reaction, displacing the 2-chloro group of a substituted nicotinic acid ester. The resulting intermediate then undergoes intramolecular cyclization to afford the furo[2,3-b]pyridine core. nih.gov
Another approach involves an intramolecular inverse electron demand Diels-Alder reaction of 1,2,4-triazines. researchgate.net The synthesis of 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines utilizes this strategy, where the hydroxy function is introduced via the ring opening of glycidol (B123203) with an alkynyllithium or alkynylorganoalane. researchgate.net
The Thorpe-Ziegler intramolecular cyclization of 3-cyano-2-hydroxypyridine derivatives is another pathway to furo[2,3-b]pyridines. ias.ac.in Additionally, the intramolecular cyclization of the enol form of 2-halopyridyl ketones can lead to the formation of the furan ring. ias.ac.in
Radical Formation and Aromatization Processes
Radical-mediated reactions are also involved in the synthesis and transformation of furo[2,3-b]pyridines. Aromatization of a saturated octahydrofuro[2,3-b]pyridine to furo[2,3-b]pyridine has been achieved through a Cu(OAc)2-mediated reaction with (diacetoxyiodo)benzene (B116549) (DIB) and iodine. clockss.org The proposed mechanism, while not fully elucidated, is thought to initiate with radical formation at the C-7a position. This is followed by iodination and subsequent dehydroiodination. A second radical is then generated at the C-6 position, leading to an intermediate that undergoes aromatization through desulfonation and double dehydrogenation to yield the final furo[2,3-b]pyridine. clockss.org
Furthermore, the DPPH radical scavenging activity of certain furo[2,3-b]pyridine derivatives has been investigated, indicating their potential to interact with and neutralize free radicals. researchgate.net This suggests that the furo[2,3-b]pyridine scaffold can participate in radical processes, which is relevant to their potential antioxidant applications.
Biological Activities and Pharmacological Potential of Furo 2,3 B Pyridin 3 2h One Derivatives
Anticancer Activity
Furo[2,3-b]pyridine (B1315467) derivatives have demonstrated notable potential as anticancer agents through various mechanisms, including cytotoxicity against cancer cell lines, inhibition of key enzymes involved in cancer progression, and interference with cellular processes essential for tumor growth. nih.govresearchgate.net
Cytotoxic Activity against Cancer Cell Lines
Numerous studies have evaluated the in vitro cytotoxic effects of furo[2,3-b]pyridine derivatives against a panel of human cancer cell lines. These compounds have shown promising activity against breast cancer lines such as MCF-7 and MDA-MB-231, colon cancer cells like HCT-116, liver cancer cells (HepG2), and lung cancer cells (A549). nih.govresearchgate.netmdpi.com
For instance, certain furo[2,3-b]pyridine derivatives bearing a dichlorothiophenyl subunit displayed potent cytotoxic activities against both MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net Another study reported that newly synthesized furopyridine derivatives were effective against HCT-116, MCF-7, HepG2, and A549 cell lines. nih.gov The cytotoxic potential of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin. researchgate.net
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine derivatives | MCF-7 (Breast) | Varies | researchgate.net |
| Furo[2,3-b]pyridine derivatives | MDA-MB-231 (Breast) | Varies | researchgate.net |
| Furopyridine derivatives | HCT-116 (Colon) | Varies | nih.gov |
| Furopyridine derivatives | HepG2 (Liver) | Varies | nih.gov |
| Furopyridine derivatives | A549 (Lung) | Varies | nih.gov |
| Pyrimidine (B1678525) derivative 3 | MCF-7, A549, HepG2 | < 15.21 | acs.org |
| Thiazolidine-2,4-dione derivative 46f | HepG2, HCT-116, MCF-7 | 7.10 - 11.19 | mdpi.com |
| Thiazolidine-2,4-dione derivative 49a | HepG2, Caco-2 | 2 - 10 | mdpi.com |
| Pyrimidine derivative 91b | HCT-116, MCF-7 | 1.14 - 9.77 | mdpi.com |
| Pyrimidine derivative 91e | HCT-116, MCF-7 | 1.14 - 9.77 | mdpi.com |
Kinase Inhibition
A significant aspect of the anticancer activity of furo[2,3-b]pyridine derivatives lies in their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govresearchgate.netmdpi.com
AKT1, ERα, and HER2: Molecular docking studies have suggested that furo[2,3-b]pyridine derivatives can bind effectively to the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). researchgate.netresearchgate.net Inhibition of these pathways is a key strategy in combating breast cancer. researchgate.net
CDK2: Certain furopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.govmdpi.com For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14 in one study) showed significant inhibitory activity against CDK2 with an IC50 value of 0.93 µM. mdpi.com
Other Kinases (GSK-3, CLK, HIPK, PIM, Lck): The broader family of furo[3,2-b]pyridines has been recognized as a privileged scaffold for developing highly selective kinase inhibitors, including those for cdc-like kinases (CLKs). nih.gov Furo[2,3-b]pyridine derivatives have also shown inhibitory activity against Lck and Akt kinases. nih.govmdpi.com
Tubulin Polymerization: Besides direct kinase inhibition, some furo[2,3-b]pyridine derivatives have been found to inhibit tubulin polymerization. nih.govmdpi.com This action disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. jst.go.jpdoi.org
Molecular Mechanisms of Action in Cancer
The anticancer effects of furo[2,3-b]pyridin-3(2H)-one derivatives are underpinned by several molecular mechanisms that lead to the death of cancer cells.
Apoptosis Induction: These compounds can trigger programmed cell death, or apoptosis. nih.govnih.gov Studies have shown that treatment with certain derivatives leads to an increase in the levels of pro-apoptotic proteins like Bax and caspase-3, and a decrease in anti-apoptotic proteins like Bcl-2. jst.go.jp The activation of caspases is a key step in the apoptotic pathway.
Cell Cycle Arrest: By inhibiting key regulators of the cell cycle like CDK2, these derivatives can cause cancer cells to arrest in specific phases of the cell cycle, most notably the G2/M phase. jst.go.jpnih.gov This prevents the cells from dividing and proliferating. For instance, some pyridine (B92270) derivatives have been shown to induce cell cycle arrest at the G2/M phase, similar to the action of known tubulin inhibitors. jst.go.jp The retinoblastoma protein (RB1) is a key regulator of the cell cycle and apoptosis, and its pathway is often targeted by anticancer agents. oncotarget.com
Antifolate Activity and Target Enzymes
Another important anticancer strategy for this class of compounds is their antifolate activity. Folate metabolism is essential for the synthesis of nucleotides, and its inhibition can halt DNA replication and cell division. researchgate.net
DHFR and TS Inhibition: Classical antifolate analogues based on a furo[2,3-d]pyrimidine (B11772683) scaffold have been synthesized as potential dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.govnih.gov Some of these analogues demonstrated moderate to good inhibitory activity against DHFR. nih.gov However, they were found to be inactive against TS in the same study. nih.gov More recent research on related thieno[2,3-d]pyrimidines has yielded potent dual inhibitors of both human TS and DHFR. nih.gov
FPGS Activity: Folylpolyglutamate synthetase (FPGS) is an enzyme that enhances the intracellular retention and efficacy of antifolates. Studies on four-carbon bridged furo[2,3-d]pyrimidine analogues showed they possessed enhanced FPGS substrate activity, which correlated with their antitumor activity. acs.org This indicates that for this class of compounds, strong inhibition of isolated target enzymes is not always a prerequisite for potent anticancer effects in cell culture. acs.org
Antimicrobial Activity
In addition to their anticancer properties, derivatives of the furo[2,3-b]pyridine core have been investigated for their ability to combat microbial infections.
Antibacterial Activity
Staphylococcus aureus: Several studies have reported the antibacterial activity of this compound and related structures against Gram-positive bacteria, including Staphylococcus aureus. For example, some pyrazole (B372694) fused dihydrofurans exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.55 µg/mL. scispace.com Other related compounds have also shown activity against S. aureus, with MIC values as low as 0.25 mg/mL reported for certain pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides. tandfonline.comtandfonline.com
Antifungal Activity
Derivatives of the furo[2,3-b]pyridine class have demonstrated notable antifungal properties. Research into fused pyrimidine compounds, a category that can be derived from the furo[2,3-b]pyridine core, has highlighted their potential against various fungal pathogens. researchgate.netmdpi.com For instance, certain pyrimidine derivatives have shown efficacy against fungal species like Candida albicans, a common cause of opportunistic infections in humans. nih.gov The exploration of these compounds is driven by the urgent need for new antifungal agents to combat the rise of drug-resistant fungal strains. nih.gov
Specific studies have synthesized and screened various furo[3,2-c]pyridine (B1313802) derivatives, a related isomeric scaffold, for their antimicrobial activity. One such study reported that compound 5g exhibited moderate activity against Candida albicans when compared to the standard antibiotic Ciprofloxacin. This highlights the potential of the broader furo-pyridine chemical space in developing new antifungal treatments.
Anti-Trypanosomiases Activity
Furo[2,3-b]pyridine derivatives have emerged as a promising class of compounds in the fight against trypanosomiases, a group of neglected tropical diseases caused by kinetoplastid parasites. researchgate.net A study involving a series of 57 heterocyclic derivatives, including those with a furopyridine core, identified compounds with significant activity against Trypanosoma cruzi and Trypanosoma brucei, the parasites responsible for Chagas disease and African sleeping sickness, respectively. researchgate.net
Notably, compounds 9 and 10 from this series were found to be highly active against T. cruzi and T. brucei, with activity levels below 10 μM. researchgate.net These findings underscore the potential of the furo[2,3-b]pyridine scaffold in the development of new anti-trypanosomal drugs. researchgate.net The research into such compounds is critical due to the limited and often toxic treatment options currently available for these devastating diseases. mdpi.com
Anti-inflammatory Properties
Several derivatives of this compound have been investigated for their anti-inflammatory potential. These compounds have shown the ability to modulate key inflammatory pathways. For example, derivatives of the related furo[3,2-c]pyridin-3(2H)-one have been suggested to possess anti-inflammatory properties that could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
In one study, a series of novel pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones, which are structurally related to the core compound, were synthesized and evaluated for their in vivo anti-inflammatory activity using the rat paw edema method. derpharmachemica.com Several of these compounds exhibited significant anti-inflammatory effects. For instance, compound PFP-HM 2 showed a very good percentage of inflammation inhibition, ranging from 76% to 98.8% from the first to the fifth hour. derpharmachemica.com Another compound, PFP-HM6 , demonstrated 100% protection from inflammation after the second hour. derpharmachemica.com These results indicate that substitutions on the fused pyrimidine system play a crucial role in their biological activity. derpharmachemica.com Furthermore, other studies have identified furochromone derivatives that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.gov
Antimalarial Properties
The furo[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of new antimalarial agents. This is particularly significant given the global challenge of increasing resistance to existing antimalarial drugs. Fused heterocyclic systems, including furo[3,2-c]quinolones, which share structural similarities, have demonstrated antimalarial activity. rsc.orgmdpi.com
While direct studies on the antimalarial properties of this compound itself are limited in the provided results, the broader class of fused pyridines and related heterocyclic compounds have shown promise. For instance, research on Dioscorea bulbifera has identified compounds with antimalarial activity against both chloroquine-resistant and sensitive strains of Plasmodium falciparum. nih.gov This highlights the potential of diverse natural and synthetic compounds, including those with heterocyclic cores, in the search for new malaria treatments.
Neurotropic Properties
Derivatives of furo[2,3-b]pyridine have been shown to possess neurotropic activities, indicating their potential to affect the central nervous system. scite.ai Research has demonstrated that fused heterocyclic systems derived from furo[2,3-b]pyridines exhibit a range of psychotropic and anticonvulsant properties. mdpi.comresearchgate.net
A study focused on new heterocyclic systems, including pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines, which were synthesized from furo[2,3-b]pyridine precursors, investigated their neurotropic effects. mdpi.com The biological evaluation of these compounds included assessments of their anticonvulsant, sedative, and anti-anxiety activities. mdpi.com This line of research suggests that the furo[2,3-b]pyridine scaffold can be a valuable template for designing novel molecules with potential therapeutic applications in neurological disorders.
Antioxidant Activity
This compound derivatives have been the subject of numerous studies investigating their antioxidant potential. researchgate.neteurjchem.com These compounds have demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease processes.
One study synthesized a series of novel pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones and evaluated their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. derpharmachemica.com Compound PFP-HM 2 was identified as a potent antioxidant agent with an IC50 value of 0.129 μM. derpharmachemica.com Another investigation into 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide derivatives also revealed good antioxidant activity compared to the standard, ascorbic acid. jocpr.com Specifically, analog V3 exhibited the highest antioxidant activity with a very low IC50 value. jocpr.com Furthermore, a study on new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives showed that compounds 3b , 3f , and 3j had high radical scavenging activity percentages of 86.1%, 85.5%, and 90.1%, respectively, after 24 hours. researchgate.net
Cannabinoid-1 Receptor (CB1R) Inverse Agonism
Derivatives of furo[2,3-b]pyridine have been identified as potent inverse agonists of the cannabinoid-1 receptor (CB1R). nih.gov Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. The inhibition of the CB1 receptor has been shown to be effective in suppressing food intake, making it a target for the treatment of obesity. researchgate.netwikipedia.org
Research has described the synthesis, structure-activity relationships (SAR), and binding affinities of furo[2,3-b]pyridine-based CB1R inverse agonists. nih.gov These studies have demonstrated that these compounds are orally active modulators of the CB1R. nih.gov The development of CB1R inverse agonists is an active area of research, with the goal of creating effective and well-tolerated therapies for metabolic disorders. tandfonline.comnih.gov
Toll-like Receptor 8 (TLR8) Agonism and Adjuvantic Effects
Certain derivatives of the furo[2,3-c]pyridine (B168854) class, a related isomer, have been identified as selective agonists of Toll-like receptor 8 (TLR8). nih.govresearchgate.net TLR8 activation is crucial for initiating innate and adaptive immune responses. Agonists of TLR8 are considered promising candidates for vaccine adjuvants because they can stimulate robust production of T helper 1 (Th1)-polarizing cytokines. nih.gov
In the quest for new vaccine adjuvants, a series of 2,3-diamino-furo[2,3-c]pyridines were synthesized and found to activate TLR8-dependent NF-κB signaling. nih.gov Notably, these compounds demonstrated significant adjuvantic effects in immunization studies. nih.gov A key finding was that these furo[2,3-c]pyridines exhibited strong adjuvant properties without inducing proinflammatory cytokines, which suggests they may have a better safety profile with reduced local or systemic reactions. nih.gov Specifically, while they upregulated several chemokine ligand genes, they did not induce the production of proinflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 in human peripheral blood mononuclear cells (PBMCs). nih.gov This is in contrast to other TLR8 agonists which often show a broader cytokine induction profile. nih.govnih.gov
Structure-Activity Relationships (SAR) Studies
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features required for their pharmacological effects.
The substitution pattern on the furo[2,3-b]pyridine ring system plays a critical role in determining the biological efficacy and selectivity of these compounds.
For the related furo[2,3-c]pyridine series, which are TLR8 agonists, SAR studies have revealed a distinct dependence on the substituent at the C2 position. nih.gov For instance, in a library of 2,3-diamino-furo[2,3-c]pyridines, analogues with a C2-N-pentyl or a C2-N-(trimethylsilyl)methyl group showed dominant TLR8 agonism. nih.gov Conversely, compounds with a free amino group at C2 or those with aromatic substituents at this position were found to be inactive. nih.gov Further optimization showed that a C2 N-pentyl analogue was more active than a C2 N-benzyl analogue. researchgate.net Interestingly, a fluoro-substituted aniline (B41778) at this position resulted in a substantial increase in TLR8 activity. researchgate.net
In the context of furo[2,3-c]quinolines, another related scaffold, maximal TLR8 agonistic potency was achieved with a C2-butyl group. nih.gov Any deviation from this, such as shorter or longer alkyl chains, or the introduction of substituents on the alkyl chain, led to inactivity. nih.gov Substitutions at the C1 position also resulted in inactive compounds. nih.gov
For furo[2,3-b]pyridine derivatives evaluated for their anticancer properties, the nature of the aryl group at position 4 and other substitutions are crucial. For example, certain nicotinonitrile precursors to furo[2,3-b]pyridines, as well as the final cyclized products, have shown promising and selective cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net The presence of a dichlorothiophenyl moiety has been a feature of some of the more active compounds. researchgate.netresearchgate.net
The table below summarizes the impact of key substituent modifications on the biological activity of furo[2,3-b]pyridine and related scaffolds.
| Scaffold | Position of Substitution | Substituent | Observed Biological Activity |
| 2,3-diamino-furo[2,3-c]pyridine | C2 | N-pentyl | Dominant TLR8 agonism nih.gov |
| 2,3-diamino-furo[2,3-c]pyridine | C2 | N-(trimethylsilyl)methyl | Dominant TLR8 agonism nih.gov |
| 2,3-diamino-furo[2,3-c]pyridine | C2 | Free NH2 | Inactive nih.gov |
| 2,3-diamino-furo[2,3-c]pyridine | C2 | Aromatic substituents | Inactive nih.gov |
| Furo[2,3-c]quinoline | C2 | Butyl | Maximal TLR8 agonistic potency nih.gov |
| Furo[2,3-c]quinoline | C2 | Shorter or longer alkyl chains | Inactive nih.gov |
| Furo[2,3-c]quinoline | C1 | Various substituents | Inactive nih.gov |
| Nicotinonitrile & Furo[2,3-b]pyridine | - | Dichlorothiophenyl moiety | Promising cytotoxicity researchgate.netresearchgate.net |
Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of molecules, known as molecular descriptors, and their biological activity. dergipark.org.tr These studies can help in predicting the activity of new compounds and in understanding the mechanisms of action.
For furobenzopyrones, a related class of compounds, QSAR studies have been employed to find a correlation between their photosensitizing activities and various physicochemical parameters. derpharmachemica.com Such models can aid in the design of new derivatives with enhanced activity. derpharmachemica.com
In a broader context of drug design, molecular descriptors such as electronic properties (e.g., HOMO and LUMO energies, electrophilicity index), steric properties, and lipophilicity (e.g., logP) are often correlated with biological activity. dergipark.org.tr For instance, in some series of heterocyclic compounds, it has been found that the antiproliferative activity may be positively correlated with descriptors like the centered Broto–Moreau autocorrelation, which relates to the electronic distribution and atomic masses within the molecule. irb.hr Conversely, a negative correlation might be observed with other descriptors, indicating that lower values are favorable for activity. irb.hr
While specific QSAR models for TLR8 agonism of this compound derivatives are not extensively detailed in the provided context, the principles of QSAR are widely applicable. For example, quantum chemical calculations followed by linear discriminant analyses have been used to classify inactive, TLR8-active, and dual TLR7/8-active compounds, confirming the critical role of partial charges in determining biological activity. core.ac.uk This highlights the importance of electronic descriptors in the interaction of these ligands with their receptor.
Computational and Theoretical Investigations of Furo 2,3 B Pyridin 3 2h One
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in determining the optimized geometry and electronic properties of Furo[2,3-b]pyridin-3(2H)-one derivatives. These calculations are fundamental to understanding the molecule's stability and reactivity.
Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of this compound derivatives. DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to optimize the molecular geometry of these compounds. These studies confirm that the optimized structures correspond to the true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies in the vibrational analysis.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity. For derivatives of this compound, the HOMO is typically located over the entire molecule, while the LUMO is concentrated on the pyridinone ring. The HOMO-LUMO energy gap has been calculated for various derivatives, providing insights into their charge transfer characteristics.
| Parameter | Value (eV) |
| EHOMO | -6.59 |
| ELUMO | -1.97 |
| Energy Gap (ΔE) | 4.62 |
| Ionization Potential (I) | 6.59 |
| Electron Affinity (A) | 1.97 |
| Global Hardness (η) | 2.31 |
| Global Softness (S) | 0.216 |
| Electronegativity (χ) | 4.28 |
| Chemical Potential (μ) | -4.28 |
| Electrophilicity Index (ω) | 3.96 |
Molecular Electrostatic Potential Surfaces (MEPS) are valuable for understanding the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEPS analysis of this compound derivatives reveals that the negative potential is concentrated over the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, the positive potential is located on the hydrogen atoms, suggesting these are the likely sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions. For this compound derivatives, NBO analysis has been used to study the charge delocalization and hyperconjugative interactions. The stabilization energies associated with electron delocalization from lone pairs of oxygen and nitrogen atoms to adjacent antibonding orbitals have been quantified, providing insights into the molecule's stability.
Molecular Electrostatic Potential Surfaces (MEPS)
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are pivotal in exploring the potential of this compound derivatives as therapeutic agents. These computational techniques predict the binding affinity and interaction patterns of these compounds with biological macromolecules.
Molecular docking studies have been conducted to investigate the interactions of this compound derivatives with various protein targets. These studies have shown that these compounds can form stable complexes with proteins through a network of hydrogen bonds and hydrophobic interactions. For instance, docking studies with certain protein receptors have revealed key interactions with amino acid residues such as glutamine, glycine, and lysine. The binding energies calculated from these simulations provide a measure of the affinity of the ligand for the protein's active site.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| This compound derivative 1 | Example Protein A | -8.5 | GLN:85, GLY:86, LYS:102 |
| This compound derivative 2 | Example Protein B | -7.9 | TYR:23, PHE:45, VAL:98 |
Prediction of Inhibitory Activities
Computational methods have been instrumental in predicting the inhibitory activities of this compound derivatives. These predictions are vital in the early stages of drug discovery, allowing for the screening of large numbers of compounds to identify promising candidates.
One key area of investigation has been the potential of these compounds as inhibitors of various enzymes. For instance, studies have focused on their activity against kinases, which are critical targets in cancer therapy. The predictions are often based on molecular docking simulations, where the compound is virtually placed into the active site of the target enzyme to estimate its binding affinity.
Another significant target is the enzyme fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system. Computational predictions have suggested that certain this compound derivatives could act as effective FAAH inhibitors. These predictions are often guided by the structural features of the compounds, such as the presence of specific substituent groups that can enhance binding to the enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models have been developed to predict their inhibitory potency against various targets.
These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the experimentally determined biological activity of a set of known compounds, a predictive model can be built. This model can then be used to estimate the activity of new, untested derivatives.
For example, QSAR studies on this compound derivatives as FAAH inhibitors have identified key structural features that are important for high potency. These findings provide valuable guidance for the design of new and more effective inhibitors.
Spectroscopic Property Predictions and Correlations
Computational methods are also employed to predict and understand the spectroscopic properties of this compound and its derivatives. These predictions are essential for interpreting experimental spectra and gaining insights into the electronic structure and behavior of these molecules.
Absorption-pH Profile and Förster Cycle Analysis
The absorption of light by this compound is dependent on the pH of the solution. Computational studies have been used to predict the absorption spectra of the different protonated and deprotonated forms of the molecule. This allows for the construction of a theoretical absorption-pH profile, which can be compared with experimental data.
The Förster cycle is a thermodynamic cycle that relates the pKa values in the ground and excited states of a molecule to its absorption and fluorescence spectra. Computational analysis of the Förster cycle for this compound provides valuable information about the changes in acidity upon photoexcitation. This is crucial for understanding its photophysical and photochemical behavior.
Solvent Effect Studies
The spectroscopic properties of this compound are also influenced by the solvent environment. Computational studies, often using quantum mechanical methods combined with continuum or explicit solvent models, are used to investigate these solvent effects.
These studies can predict how the absorption and emission wavelengths, as well as the intensity of the spectral bands, change in different solvents. This information is important for understanding the solute-solvent interactions and for choosing appropriate solvents for experimental studies. The results from these computational investigations help to elucidate the nature of the electronic transitions and the charge distribution in the molecule in its ground and excited states.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to advancing the study of furo[2,3-b]pyridine (B1315467) derivatives. While several methods exist, there is a continuous need for more concise and scalable syntheses that allow for diverse functionalization. nih.gov Future research will likely focus on palladium-catalyzed cross-coupling reactions to introduce various substituents at key positions of the furo[2,3-b]pyridine core. ias.ac.in Strategies involving intramolecular Diels-Alder reactions and innovative cyclization techniques are also promising avenues for constructing the core ring system and its polycondensed analogues. nih.govresearchgate.net The optimization of reaction conditions to improve yields and reduce the need for extensive purification will be crucial for generating compound libraries for biological screening. nih.gov
Design and Synthesis of Advanced Furo[2,3-b]pyridin-3(2H)-one Libraries
The creation of diverse libraries of this compound derivatives is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov Future efforts will be directed towards synthesizing libraries with a wide range of substituents at various positions of the heterocyclic core to explore their impact on biological activity. researchgate.netresearchgate.net This includes the introduction of different aryl groups, alkyl chains, and heterocyclic moieties. researchgate.neteurjchem.com The generation of these libraries will facilitate the identification of key structural features responsible for potent and selective biological effects, paving the way for the design of more advanced and effective therapeutic candidates. researchgate.net
In-depth Mechanistic Studies of Biological Activities
While various furo[2,3-b]pyridine derivatives have shown promising biological activities, including anticancer and enzyme inhibitory effects, the underlying mechanisms of action often remain to be fully elucidated. researchgate.net Future research must delve deeper into the molecular interactions between these compounds and their biological targets. This will involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques to identify specific cellular pathways and signaling cascades that are modulated. researchgate.netresearchgate.net Understanding these mechanisms is critical for optimizing the therapeutic properties of these compounds and for identifying potential biomarkers for patient stratification.
Development of Highly Selective Therapeutic Agents
A significant challenge in drug development is achieving high selectivity for the target protein or pathway to minimize off-target effects and associated toxicities. Future research on this compound derivatives will focus on designing compounds with enhanced selectivity. researchgate.net This can be achieved through iterative cycles of design, synthesis, and biological evaluation, guided by computational modeling and a deep understanding of the target's three-dimensional structure. researchgate.netnih.gov The goal is to develop therapeutic agents that are not only potent but also highly specific, leading to safer and more effective treatments for various diseases, including cancer and inflammatory disorders. researchgate.netnih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental studies is becoming increasingly vital in modern drug discovery. researchgate.net For this compound research, computational tools such as molecular docking and quantum chemical calculations can predict the binding modes and affinities of derivatives with their biological targets. researchgate.netbohrium.com These predictions can then guide the synthesis of the most promising compounds, saving time and resources. researchgate.net Experimental validation of the computational findings through biological assays will, in turn, refine the computational models, creating a powerful feedback loop that accelerates the discovery of new and improved therapeutic agents. researchgate.netbohrium.com
Investigation of Polycondensed Furo[2,3-b]pyridine Derivatives
Expanding the structural diversity of the furo[2,3-b]pyridine scaffold through the synthesis of polycondensed systems represents a promising frontier. arkat-usa.org The fusion of additional rings to the core structure can lead to novel compounds with unique three-dimensional shapes and electronic properties, potentially unlocking new biological activities. arkat-usa.orgacs.org Research in this area will involve the development of synthetic strategies to construct these complex, multi-ring systems and the subsequent evaluation of their therapeutic potential. arkat-usa.org This exploration of new chemical space could yield next-generation drug candidates with enhanced potency and novel mechanisms of action.
Q & A
Q. What are the established synthetic routes for Furo[2,3-b]pyridin-3(2H)-one, and what reagents are critical for optimizing yield?
The synthesis typically involves cyclization reactions. A common method starts with ethyl 3-hydroxypiconate, undergoing sequential steps such as oxidation (using potassium permanganate) and reduction (with hydrogen gas and palladium on carbon). Nucleophilic substitutions with amines or thiols are employed to introduce functional groups. For improved scalability, continuous flow reactors and catalysts like Pd/C enhance efficiency and purity .
Q. How does the fused furan-pyridine ring system influence the compound’s reactivity compared to simpler pyridine derivatives?
The fused ring system increases electron density at the pyridine nitrogen, enhancing its susceptibility to electrophilic substitution. The carbonyl group at the 3-position further stabilizes intermediates via resonance, directing reactivity toward specific positions (e.g., C-5 or C-7). This contrasts with pyridin-3-one derivatives, which lack the furan ring’s electron-rich environment .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns.
- X-ray crystallography for resolving ambiguities in ring fusion positions.
- HPLC-MS to assess purity and detect byproducts during optimization .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or halogen substitutions) alter the compound’s biological activity?
Substitutions at the 2-position (methyl) enhance metabolic stability by sterically hindering cytochrome P450-mediated oxidation. Halogenation at C-6 increases binding affinity for kinases like CLK1, as evidenced by IC₅₀ shifts from 12 µM (parent compound) to 0.8 µM (6-chloro derivative). Conversely, bulky groups at C-5 reduce solubility, necessitating formulation adjustments .
Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound derivatives?
Discrepancies often arise from assay conditions (e.g., buffer pH affecting ionization states) or structural analogs with unintended off-target effects. To address this:
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Conduct molecular docking simulations to differentiate steric vs. electronic contributions.
- Compare inhibition across orthologous enzymes (e.g., human vs. murine CLK isoforms) to identify species-specific interactions .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
Strategies include:
- Prodrug approaches : Esterification of the carbonyl group to enhance oral bioavailability.
- Co-crystallization with cyclodextrins to improve aqueous solubility.
- Metabolic blocking : Introducing fluorine at positions prone to glucuronidation (e.g., C-4) .
Comparative Analysis
| Compound | Structural Feature | Key Biological Activity | Reference |
|---|---|---|---|
| This compound | Furan fused at [2,3-b], 3-keto group | CLK1 inhibition (IC₅₀: 12 µM) | |
| Furo[3,2-c]pyridine | Furan fused at [3,2-c] | Antimicrobial (MIC: 8 µg/mL vs. S. aureus) | |
| 3-Aminofuro[2,3-b]pyridine | Amino group at C-3 | Antiproliferative (EC₅₀: 6.25 µM vs. MCF-7) |
Methodological Recommendations
- Synthetic Optimization : Use DoE (Design of Experiments) to screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/NaH) for regioselective cyclization .
- Biological Assays : Pair enzymatic assays (e.g., fluorescence polarization) with cellular models (e.g., MDA-MB-231) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
